molecular formula C7H4N2O2 B567377 4-NITROBENZONITRILE-D4 CAS No. 1219798-46-5

4-NITROBENZONITRILE-D4

Cat. No.: B567377
CAS No.: 1219798-46-5
M. Wt: 152.145
InChI Key: NKJIFDNZPGLLSH-RHQRLBAQSA-N
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Description

4-Nitrobenzonitrile-D4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of deuterium atoms can significantly influence the compound’s behavior in various chemical reactions, making it a valuable tool in studies involving reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzonitrile-D4 can be synthesized through several methods. One common approach involves the nitration of benzonitrile-D4, where a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid is used. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the direct substitution of hydrogen atoms in 4-nitrobenzonitrile with deuterium using deuterium gas under specific conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where benzonitrile-D4 is treated with nitrating agents in controlled environments to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzonitrile-D4 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Reduction: 4-Aminobenzonitrile-D4.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

4-Nitrobenzonitrile-D4 is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential pharmaceutical compounds.

    Industry: Applied in the synthesis of advanced materials and as a precursor in the production of other deuterated compounds.

Mechanism of Action

The mechanism by which 4-Nitrobenzonitrile-D4 exerts its effects is primarily through its participation in chemical reactions. The deuterium atoms in the compound can alter reaction kinetics by affecting bond dissociation energies and reaction rates. This can lead to differences in the pathways and intermediates formed during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

  • 4-Nitrobenzonitrile
  • 4-Aminobenzonitrile-D4
  • 4-Chlorobenzonitrile-D4

Comparison: 4-Nitrobenzonitrile-D4 is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics compared to its non-deuterated counterpart, 4-nitrobenzonitrile. This makes it particularly valuable in studies where the effects of isotopic substitution are of interest. Compared to other deuterated compounds like 4-aminobenzonitrile-D4 and 4-chlorobenzonitrile-D4, this compound offers distinct reactivity due to the nitro group’s electron-withdrawing nature, which influences its behavior in various chemical reactions.

Properties

CAS No.

1219798-46-5

Molecular Formula

C7H4N2O2

Molecular Weight

152.145

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D

InChI Key

NKJIFDNZPGLLSH-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

Synonyms

4-NITROBENZONITRILE-D4

Origin of Product

United States

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